molecular formula C11H17N B1348516 N-(pentan-2-yl)aniline CAS No. 2716-62-3

N-(pentan-2-yl)aniline

Cat. No. B1348516
CAS RN: 2716-62-3
M. Wt: 163.26 g/mol
InChI Key: HULIKQJHXKLBMI-UHFFFAOYSA-N
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Description

“N-(pentan-2-yl)aniline” is a chemical compound with the CAS Number: 2716-62-3 . It has a molecular weight of 163.26 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of “N-(pentan-2-yl)aniline” derivatives involves modifying aniline monomers with various characteristics . This allows for the study of the effect of the substituent on the respective polymer . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .


Molecular Structure Analysis

The structures and composition of the polymers synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Chemical Reactions Analysis

The polymers exist in protonated emeraldine forms . The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers .


Physical And Chemical Properties Analysis

“N-(pentan-2-yl)aniline” is soluble in common organic solvents, so it can be used to make films . It has unique properties such as redox activity, acid–base properties, electronic and ionic conductivity, and high general stability and thermal stability .

Scientific Research Applications

Green Chemistry and Catalysis

The study by Xu Dan-qian (2011) showcases the utilization of N-(pentan-2-yl)aniline derivatives in the synthesis of pendimethalin, a widely used herbicide. By employing acidic ionic liquids as catalysts, this research highlights a green chemistry approach, emphasizing the importance of N-(pentan-2-yl)aniline derivatives in the development of environmentally friendly catalytic processes. The ability to reuse the catalysts multiple times without significant loss of activity presents a promising avenue for sustainable industrial applications Xu Dan-qian, 2011.

Advanced Materials and Polymerization

In the field of materials science, Guo et al. (2005) explored the electrochemical polymerization of aniline in the presence of sodium dodecyl sulfate (SDS) admicelles. This study reveals that N-(pentan-2-yl)aniline derivatives can influence the polymerization process, affecting the catalytic efficiency and the morphology of polyaniline films. The addition of n-pentanol was found to regulate the size of nanoparticles within the films, suggesting that derivatives of N-(pentan-2-yl)aniline play a crucial role in tailoring the properties of conductive polymers for specific applications Guo et al., 2005.

Organic Synthesis and Chemical Reactions

Research by Shimizu et al. (2021) demonstrates the synthetic versatility of N-(pentan-2-yl)aniline derivatives through the development of a novel catalytic process for synthesizing 1-(hetero)aryl-2,2,2-trichloroethanols. Using a palladium catalyst coordinated with an N-heterocyclic carbene derived from N-(pentan-2-yl)aniline, this work opens new pathways for creating bioactive compounds, highlighting the compound's significance in facilitating complex organic transformations Shimizu et al., 2021.

Environmental Chemistry and Herbicide Research

A study by Kpagh et al. (2016) focuses on the environmental behavior of pendimethalin, a derivative of N-(pentan-2-yl)aniline, examining its sorption kinetics in soil. This research provides critical insights into the environmental fate of pendimethalin, illustrating the broader implications of N-(pentan-2-yl)aniline derivatives in agricultural practices and their potential impact on water contamination Kpagh et al., 2016.

Safety And Hazards

The safety data sheet for “N-(pentan-2-yl)aniline” indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may cause drowsiness or dizziness and is suspected of causing genetic defects and cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors . There is a significant potential of PANI application in medicine and heterogeneous catalysis . One of the ways to overcome the low solubility of PANI involves the functionalization of PANI that makes it possible to increase the solubility while retaining many of its important properties .

properties

IUPAC Name

N-pentan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULIKQJHXKLBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334306
Record name N-(pentan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pentan-2-yl)aniline

CAS RN

2716-62-3
Record name N-(pentan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(1-methylbutyl)aniline was prepared from aniline and propan-2-one using the same method as in Example 2i)a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Villa-Marcos, C Li, KR Mulholland, PJ Hogan, J Xiao - Molecules, 2010 - mdpi.com
Chiral amines are one of the ubiquitous functional groups in fine chemical, pharmaceutical and agrochemical products, and the most convenient, economical, and eco-benign synthetic …
Number of citations: 58 www.mdpi.com
C Wu, H Zhang, B Yu, Y Chen, Z Ke, S Guo, Z Liu - ACS Catalysis, 2017 - ACS Publications
Task-specific ionic liquids (ILs) have shown promising applications in catalysis. Herein we present lactate-based IL (eg, 1-butyl-3-methylimidazolium lactate, [BMIm][Lac]) catalyzed …
Number of citations: 52 pubs.acs.org
X Bai, F Aiolfi, M Cettolin, U Piarulli, A Dal Corso… - …, 2019 - thieme-connect.com
Thanks to a highly active catalyst, the scope of the (cyclopentadienone)iron complex-promoted ‘hydrogen-borrowing’ (HB) amination has been expanded to secondary alcohols, which …
Number of citations: 15 www.thieme-connect.com
J Chen, Y Zhou, X Dong, L Liu, L Bai… - Journal of medicinal …, 2020 - ACS Publications
We report herein the discovery of a class of potent small-molecule inhibitors of anaplastic lymphoma kinase (ALK) containing a fused indoloquinoline scaffold. The most promising …
Number of citations: 10 pubs.acs.org
BV Marcos - 2011 - search.proquest.com
Amines, in particular α-chiral amines, are highly valuable products and key intermediates of great importance in chemical synthesis. Therefore, developing new methods for the …
Number of citations: 7 search.proquest.com

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